Cyclohexene, 1-isocyanato- Cyclohexene, 1-isocyanato-
Brand Name: Vulcanchem
CAS No.: 5041-27-0
VCID: VC8416176
InChI: InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2
SMILES: C1CCC(=CC1)N=C=O
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

Cyclohexene, 1-isocyanato-

CAS No.: 5041-27-0

Cat. No.: VC8416176

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexene, 1-isocyanato- - 5041-27-0

Specification

CAS No. 5041-27-0
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
IUPAC Name 1-isocyanatocyclohexene
Standard InChI InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2
Standard InChI Key HKFODWBNXPUDMY-UHFFFAOYSA-N
SMILES C1CCC(=CC1)N=C=O
Canonical SMILES C1CCC(=CC1)N=C=O

Introduction

Molecular and Structural Characteristics

Cyclohexene, 1-isocyanato- has the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . The compound’s structure features a six-membered cyclohexene ring with an isocyanate substituent at the 1-position. Computational descriptors include:

  • IUPAC Name: 1-isocyanatocyclohexene

  • SMILES: C1CCC(=CC1)N=C=O

  • InChIKey: HKFODWBNXPUDMY-UHFFFAOYSA-N

The cyclohexene ring introduces steric hindrance and electronic effects that influence reactivity. The unsaturated bond in the ring may participate in conjugation with the isocyanate group, altering its electrophilicity compared to aliphatic isocyanates.

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValueSource
AppearanceColorless to yellowish liquid
OdorPungent, irritating
SolubilityInsoluble in water
Flash Point53°C (127°F)
Molecular Weight123.15 g/mol
Boiling PointNot reported-
DensityNot reported-

The compound’s insolubility in water suggests hydrophobic interactions dominate its behavior in aqueous environments. The flash point indicates flammability under moderate heating, necessitating careful handling .

Reaction Thermochemistry

Cyclohexene, 1-isocyanato- participates in exothermic reactions, as demonstrated by its interaction with aniline derivatives. Data from the NIST WebBook highlight the following reaction:

Reaction:
C₇H₉NO+C₆H₇NC₁₃H₁₈N₂O\text{C₇H₉NO} + \text{C₆H₇N} \rightarrow \text{C₁₃H₁₈N₂O}

ParameterValueConditions
ΔᵣH°-98.4 ± 1.1 kJ/molLiquid phase, dioxane solvent
CatalystNone specified

This enthalpy change reflects the energy released during urethane formation, a hallmark of isocyanate reactivity . The reaction’s exothermic nature underscores the need for temperature control in industrial applications.

Biological and Toxicological Profile

Acute Exposure Effects

Inhalation or dermal contact causes severe irritation to mucous membranes, skin, and eyes. Symptoms include lacrimation, dyspnea, and chemical burns . The compound’s volatility at room temperature increases inhalation risks.

Analytical Characterization

Mass Spectrometry

Predicted collision cross sections (CCS) for common adducts are as follows:

Adductm/zCCS (Ų)
[M+H]⁺124.07569124.5
[M+Na]⁺146.05763136.0
[M-H]⁻122.06113127.5

These values aid in mass spectrometry-based identification, particularly in complex mixtures .

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